![molecular formula C8H11BrO2 B11822899 rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,5S,6R)-6-bromobicyclo[310]hexane-1-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine atom: Bromination can be performed using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: Reduction can be used to remove the bromine atom or to convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: rac-methyl (1R,5S,6R)-6-hydroxybicyclo[3.1.0]hexane-1-carboxylate.
Oxidation: rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid.
Reduction: rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-methanol.
Scientific Research Applications
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride .
- rac-(1R,5S)-1-methyl-6-oxabicyclo[3.1.0]hexane .
Uniqueness
rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. The specific arrangement of atoms in its bicyclic structure also contributes to its unique properties and applications.
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m1/s1 |
InChI Key |
VIHLIXXWXCBKTQ-JKMUOGBPSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC[C@@H]1[C@H]2Br |
Canonical SMILES |
COC(=O)C12CCCC1C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


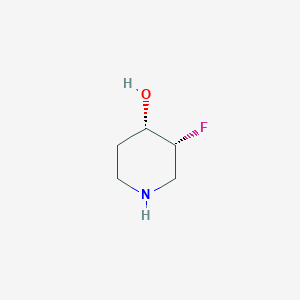

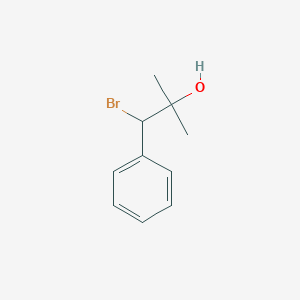


![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)


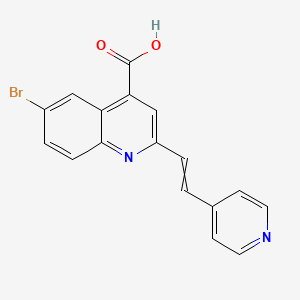
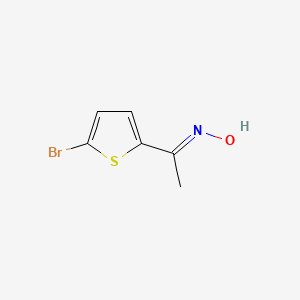
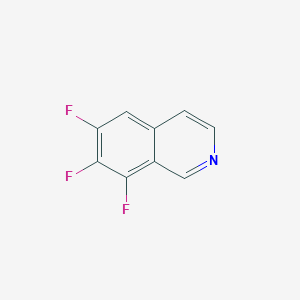


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
